molecular formula C10H9N3 B1281826 4-(Pyrimidin-2-yl)aniline CAS No. 69491-57-2

4-(Pyrimidin-2-yl)aniline

Cat. No. B1281826
CAS RN: 69491-57-2
M. Wt: 171.2 g/mol
InChI Key: RUVNVJCKWOOLOH-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)aniline is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities and their applications in medicinal chemistry. The pyrimidine moiety is a key structural component in many pharmaceuticals and is often used as a building block for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4-(Pyrimidin-2-yl)aniline, can be achieved through various synthetic routes. One efficient approach involves the use of pyrimidin-2-yl sulfonates, which can be easily prepared from commercially available materials. These sulfonates can be coupled with anilines to yield a variety of arylaminopyrimidines under mild reaction conditions with good to excellent yields . Additionally, the synthesis of related compounds, such as 2-anilino-4-(thiazol-5-yl)pyrimidines, has been reported using a structure-guided design approach, which led to the discovery of potent cyclin-dependent kinase inhibitors .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of related compounds has been determined, providing insights into the molecular geometry and the interactions within the crystal lattice . These structural analyses are crucial for understanding the molecular basis of the biological activity of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. For example, they can serve as directing groups for C-H bond amination reactions mediated by cupric acetate, which allows for the effective amination of benzamide derivatives with a variety of amines . Furthermore, pyrimidine derivatives can be used to synthesize novel azo dyes through reactions with different aniline derivatives, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Computational studies, such as Density Functional Theory (DFT), can be used to predict various properties, including vibrational wavenumbers, chemical shifts, and absorption spectra . Additionally, the antimicrobial activity of these compounds can be assessed using methods like disk diffusion, and their potential as drug candidates can be evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Cyclin-Dependent Kinase Inhibitors : Derivatives of pyrimidin-2-ylamines, including those related to 4-(Pyrimidin-2-yl)aniline, have been found to be potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This makes them significant in the development of anticancer therapies (Wang et al., 2004).

  • Antiproliferative Activity Against Cancer Cell Lines : Another study on 2-anilino-4-(benzimidazol-2-yl)pyrimidines, which are structurally related to 4-(Pyrimidin-2-yl)aniline, revealed their ability to inhibit cancer-related protein kinases and exhibit antiproliferative activity in various cancer cell lines (Determann et al., 2012).

Applications in Organic Chemistry and Materials Science

  • Synthesis of C2-Functionalized Pyrimidines : Pyrimidin-2-yl sulfonates, related to 4-(Pyrimidin-2-yl)aniline, have been used in cross-coupling reactions with phenols and anilines to synthesize a variety of C2-aryloxy- and arylaminopyrimidines, demonstrating their utility in organic synthesis (Quan et al., 2013).

  • Electroluminescent Properties : Studies have shown that compounds like N,N-diphenyl-4-(phenylpyrimidin-7-yl)aniline, which are related to 4-(Pyrimidin-2-yl)aniline, possess good thermal and morphological stabilities and high photoluminescence quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Applications in Drug Design and Development

  • Inhibitors of DNA Polymerase III : Anilinopyrazolo[3,4-d]pyrimidin-4-ones, structurally similar to 4-(Pyrimidin-2-yl)aniline, have been developed as inhibitors of DNA polymerase III in Staphylococcus aureus and other Gram-positive bacteria, highlighting their potential as novel antimicrobial agents (Ali et al., 2003).

  • Anti-inflammatory Activity : Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity, underscoring the potential of pyrimidine-based compounds, including 4-(Pyrimidin-2-yl)aniline derivatives, in the development of anti-inflammatory drugs (Munde et al., 2022).

Safety And Hazards

The safety information for “4-(Pyrimidin-2-yl)aniline” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “4-(Pyrimidin-2-yl)aniline” and its derivatives could involve further exploration of their biological activities, including their potential as anticancer agents . Additionally, the development of more potent and efficacious drugs with the pyrimidine scaffold could be a potential area of research .

properties

IUPAC Name

4-pyrimidin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVNVJCKWOOLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499005
Record name 4-(Pyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrimidin-2-yl)aniline

CAS RN

69491-57-2
Record name 4-(2-Pyrimidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69491-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(4-(2-pyrimidinyl)phenyl)-2,2-dimethylpropanamide (1.41 g, 5.48 mmol) was boiled in 6 M hydrochloric acid (40 ml) for 2 h. The mixture was cooled and made strongly basic with NaOH (s) and extracted with CH2Cl2 (2×50 ml), dried (Na2SO4) and the solvent was removed in vacuo. Trituration with n-hexane gave 0.83 g (88%) of 4-(2-pyrimidinyl)aniline as a light-yellow powder. The product was further transformed by Method B and Method G (using cyclohexanecarboxaldehyde). M.p. 236-238° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IPC Class, A USPC - 2017 - patentsencyclopedia.com
The invention relates to the use of compounds of general structure (I) in modulation of the Wnt pathway [Formula should be inserted here] wherein R. sup. 1, R. sup. 2, R. sup. 3, R. sup. …
Number of citations: 0 www.patentsencyclopedia.com
G Xie, X Li, Y Pan, S Huang, J Xu… - … A European Journal, 2023 - Wiley Online Library
Two new pyrimidine‐based iridium complexes with triphenylamine and tetraphenylsilane, namely (TPAPr) 2 IrAcac and (TPSPr) 2 IrAcac, were fully synthesized and characterized. Both …
C Liu, Y Wu, N Han, J Qiu - Applied Organometallic Chemistry, 2011 - Wiley Online Library
This paper reports an efficient synthesis of 4‐heteroaryl‐substituted triphenylamine derivatives via the palladium‐catalyzed Suzuki reaction of heteroaryl halides with 4‐(diphenylamino)…
Number of citations: 8 onlinelibrary.wiley.com

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